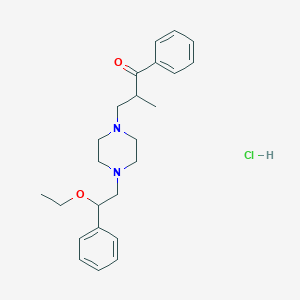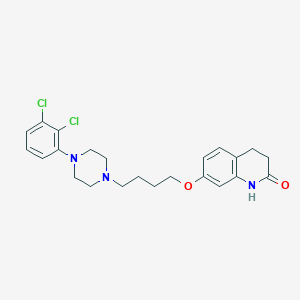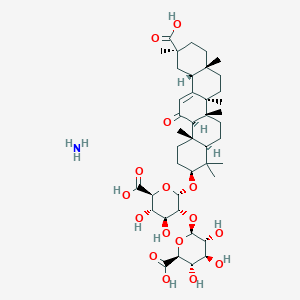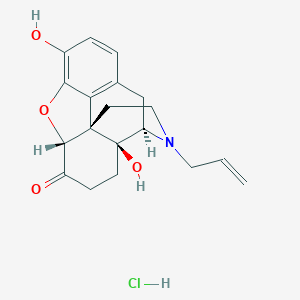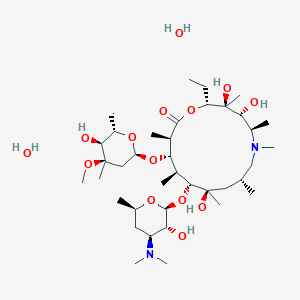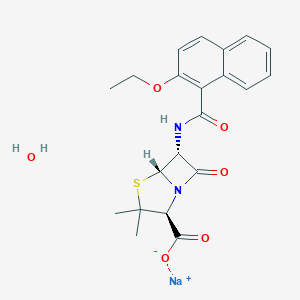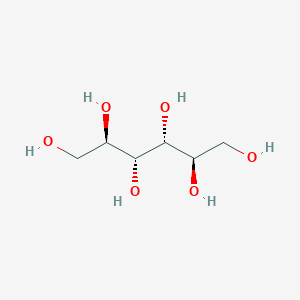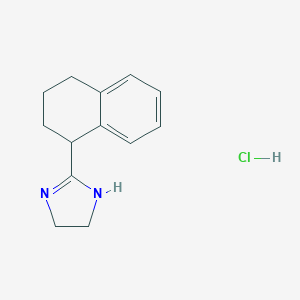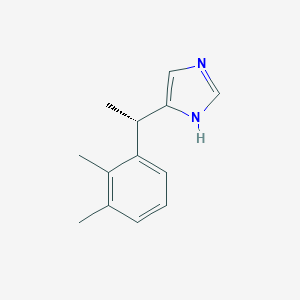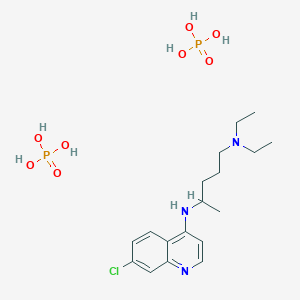
Fosfato de cloroquina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es una sustancia cristalina blanca, inodora y de sabor amargo que es libremente soluble en agua . El fosfato de cloroquina es eficaz contra las formas eritrocíticas de cepas susceptibles de especies de Plasmodium, incluidas Plasmodium falciparum, Plasmodium malariae, Plasmodium ovale y Plasmodium vivax .
Aplicaciones Científicas De Investigación
El fosfato de cloroquina tiene una amplia gama de aplicaciones de investigación científica:
Medicina: Se utiliza principalmente para el tratamiento y la prevención de la malaria y la amebiasis.
Industria: Se utiliza en la producción de medicamentos antimaláricos y otras formulaciones farmacéuticas.
Mecanismo De Acción
El mecanismo preciso por el cual la cloroquina ejerce sus efectos antimaláricos no se comprende completamente. se cree que involucra la inhibición de la polimerasa del hemo en los trofozoítos maláricos, evitando la conversión del hemo tóxico en hemozoína no tóxica. Esto conduce a la acumulación de hemo tóxico dentro del parásito, matándolo finalmente . La cloroquina también interactúa con el ADN, inhibiendo ciertas enzimas e interfiriendo con la biosíntesis de los ácidos nucleicos .
Compuestos similares:
Quinina: Otro fármaco antimalárico con un mecanismo de acción similar.
Hidroxicloroquina: Un derivado de la cloroquina con usos similares pero un perfil de seguridad diferente.
Mefloquina: Un fármaco antimalárico con una estructura química diferente pero efectos terapéuticos similares.
Unicidad del fosfato de cloroquina: El this compound es único debido a su estructura química específica, que incluye un átomo de cloro en la séptima posición del anillo de quinolina. Esta característica estructural es crucial para su actividad antimalárica . Además, su capacidad para inhibir la polimerasa del hemo e interactuar con el ADN lo diferencia de otros fármacos antimaláricos .
Análisis Bioquímico
Biochemical Properties
Chloroquine phosphate interacts with various enzymes, proteins, and other biomolecules. It has exhibited a broad spectrum of action against various fungus, bacteria, and viruses . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine phosphate in pharmaceutical products and biological samples .
Cellular Effects
Chloroquine phosphate has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of chloroquine phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroquine phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of chloroquine phosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Chloroquine phosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Chloroquine phosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of chloroquine phosphate and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de cloroquina implica la reacción de 4,7-dicloroquinolina con 4-dietilamino-1-metilbutilamida. La reacción típicamente ocurre en presencia de una base como hidróxido de sodio o carbonato de potasio, y luego el producto se convierte en su forma de sal de fosfato mediante reacción con ácido fosfórico .
Métodos de producción industrial: La producción industrial del this compound sigue una ruta sintética similar, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. La sustancia cristalina se formula luego en tabletas u otras formas de dosificación para uso médico .
Tipos de reacciones:
Reducción: Aunque menos común, la cloroquina también puede participar en reacciones de reducción bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo o cloruros de acilo.
Productos principales formados:
Desetilcloroquina: Un metabolito principal formado a través de la oxidación.
Bisdeselcloroquina: Otro metabolito formado a través de una mayor oxidación.
Comparación Con Compuestos Similares
Quinine: Another antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: A derivative of chloroquine with similar uses but a different safety profile.
Mefloquine: An antimalarial drug with a different chemical structure but similar therapeutic effects.
Uniqueness of Aralen Phosphate: Aralen phosphate is unique due to its specific chemical structure, which includes a chlorine atom at the seventh position of the quinoline ring. This structural feature is crucial for its antimalarial activity . Additionally, its ability to inhibit heme polymerase and interact with DNA sets it apart from other antimalarial drugs .
Propiedades
Número CAS |
50-63-5 |
|---|---|
Fórmula molecular |
C18H29ClN3O4P |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
Clave InChI |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Key on ui other cas no. |
50-63-5 |
Pictogramas |
Irritant; Health Hazard |
Pureza |
98% |
Números CAS relacionados |
69698-56-2, 6384-82-3 |
Sinónimos |
arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


